

# Application Notes and Protocols: Purification of Recombinant Brevican for In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Brevican** (BCAN), a member of the lectican family of chondroitin sulfate proteoglycans, is predominantly expressed in the central nervous system (CNS). It is a key component of the extracellular matrix (ECM) and perineuronal nets, playing a crucial role in neural plasticity, synaptic stability, and the regulation of the neural environment. Dysregulation of **brevican** expression and processing has been implicated in various neurological disorders, including glioma, where it is often upregulated and contributes to tumor cell motility and invasion. The ability to produce and purify bioactive recombinant **brevican** is essential for in vitro studies aimed at understanding its physiological functions and its role in disease, as well as for the development of novel therapeutic strategies.

These application notes provide a detailed protocol for the expression and purification of recombinant human **brevican** from a mammalian expression system. Furthermore, it outlines protocols for key in vitro functional assays, including cell migration and neurite outgrowth assays, to assess the biological activity of the purified protein.

### **Data Presentation**

# Table 1: Representative Purification Yield and Purity of Recombinant Brevican



Purification Step	Total Protein (mg/L of culture)	Brevican (mg/L of culture)	Purity (%)
Conditioned Media	50 - 100	2 - 5	< 5
Ni-NTA Affinity Chromatography	3 - 6	1.8 - 4.5	> 85
Size Exclusion Chromatography	1.5 - 4.0	1.4 - 3.8	> 95

Note: The data presented are representative and may vary depending on the expression system, construct, and culture conditions.

**Table 2: Illustrative Quantitative Results of In Vitro** 

**Assays with Recombinant Brevican** 

Assay	Cell Type	Brevican Concentration (µg/mL)	Endpoint Measured	Result (Fold Change vs. Control)
Cell Migration (Transwell)	U87MG Glioma	10	Number of Migrated Cells	2.5 - 3.5
Wound Healing Assay	U251 Glioma	10	Wound Closure Rate	1.8 - 2.2
Neurite Outgrowth Inhibition	Primary Cerebellar Granule Neurons	5	Average Neurite Length	0.4 - 0.6

Note: These values are illustrative and should be determined empirically for each experimental setup.

## **Experimental Protocols**

# Protocol 1: Expression and Purification of Recombinant His-tagged Brevican



This protocol describes the expression of C-terminally His-tagged human **brevican** in a mammalian cell line (e.g., HEK293 or CHO cells) and its subsequent purification from the conditioned medium.

#### Materials:

- Expression vector containing the full-length human brevican cDNA with a C-terminal 6xHis tag
- Mammalian cell line (e.g., HEK293-F, ExpiCHO-S)
- Appropriate serum-free cell culture medium
- Transfection reagent (e.g., PEI, Lipofectamine)
- Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% (v/v) Triton X-100, protease inhibitor cocktail)
- Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
- Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
- Ni-NTA agarose resin
- Dialysis tubing (10 kDa MWCO) or desalting columns
- Phosphate Buffered Saline (PBS), pH 7.4
- SDS-PAGE gels and reagents
- Western blot reagents and anti-His tag antibody

#### Procedure:

- Transfection:
  - 1. Culture mammalian cells in suspension to the desired density for transfection.



- 2. Prepare the transfection complex by mixing the **brevican** expression vector and the transfection reagent in serum-free medium according to the manufacturer's instructions.
- 3. Add the transfection complex to the cell culture and incubate for 4-6 hours.
- 4. Add the appropriate culture medium and continue the incubation for 48-72 hours to allow for protein expression and secretion into the medium.
- · Harvesting and Clarification:
  - 1. Pellet the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.
  - 2. Collect the supernatant (conditioned medium) containing the secreted recombinant **brevican**.
  - 3. Clarify the conditioned medium by centrifugation at  $10,000 \times g$  for 30 minutes at  $4^{\circ}C$ , followed by filtration through a  $0.22 \mu m$  filter to remove any remaining cells and debris.
- Affinity Chromatography:
  - 1. Equilibrate the Ni-NTA agarose resin with Lysis Buffer.
  - 2. Add the clarified conditioned medium to the equilibrated resin and incubate for 1-2 hours at 4°C with gentle agitation to allow for binding of the His-tagged **brevican**.
  - 3. Load the slurry into a chromatography column.
  - 4. Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
  - 5. Elute the recombinant **brevican** with 5-10 column volumes of Elution Buffer. Collect the eluate in fractions.
- Analysis and Buffer Exchange:
  - Analyze the collected fractions by SDS-PAGE and Coomassie blue staining to identify the fractions containing purified **brevican**.



- 2. Confirm the identity of the protein by Western blotting using an anti-His tag antibody.
- 3. Pool the fractions containing the purified **brevican**.
- 4. Perform buffer exchange into PBS, pH 7.4, using dialysis or a desalting column to remove imidazole.
- Concentration and Storage:
  - 1. Concentrate the purified protein using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 50 kDa).
  - 2. Determine the final protein concentration using a protein assay (e.g., BCA assay).
  - 3. Aliquot the purified recombinant **brevican** and store at -80°C. Avoid repeated freeze-thaw cycles.

### **Protocol 2: In Vitro Cell Migration Assay (Transwell)**

This protocol assesses the effect of purified recombinant **brevican** on the migration of glioma cells.

#### Materials:

- Glioma cell line (e.g., U87MG, U251)
- Transwell inserts (8 µm pore size) for 24-well plates
- Serum-free cell culture medium
- Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
- Purified recombinant brevican
- Fibronectin (for coating)
- Crystal Violet staining solution
- Cotton swabs



#### Procedure:

- Preparation:
  - 1. Coat the underside of the Transwell inserts with 10  $\mu$ g/mL fibronectin overnight at 4°C.
  - 2. Starve the glioma cells in serum-free medium for 12-24 hours prior to the assay.
- Assay Setup:
  - 1. Add 600  $\mu L$  of medium containing 10% FBS to the lower chamber of the 24-well plate.
  - 2. Trypsinize and resuspend the starved glioma cells in serum-free medium at a concentration of  $1 \times 10^5$  cells/mL.
  - 3. In a separate tube, prepare the cell suspension with the desired concentration of purified recombinant **brevican** (e.g., 10 µg/mL). Include a control with no added **brevican**.
  - 4. Add 100  $\mu$ L of the cell suspension to the upper chamber of the Transwell inserts.
- Incubation and Staining:
  - 1. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-24 hours.
  - 2. After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
  - 3. Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
  - 4. Stain the migrated cells with 0.1% Crystal Violet solution for 20 minutes.
  - 5. Gently wash the inserts with water to remove excess stain.
- Quantification:
  - 1. Allow the inserts to air dry.
  - 2. Image the stained cells using a microscope.



- 3. Count the number of migrated cells in several random fields of view for each insert.
- 4. Calculate the average number of migrated cells per field and compare the results between the **brevican**-treated and control groups.

## **Protocol 3: In Vitro Neurite Outgrowth Inhibition Assay**

This protocol evaluates the inhibitory effect of purified recombinant **brevican** on the neurite outgrowth of primary neurons.

#### Materials:

- Primary neurons (e.g., cerebellar granule neurons)
- Poly-L-lysine
- Laminin
- · Neuronal culture medium
- Purified recombinant brevican
- Paraformaldehyde (4%)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
- Fluorescently labeled secondary antibody
- DAPI for nuclear staining
- Fluorescence microscope and image analysis software

#### Procedure:

Plate Coating and Cell Seeding:



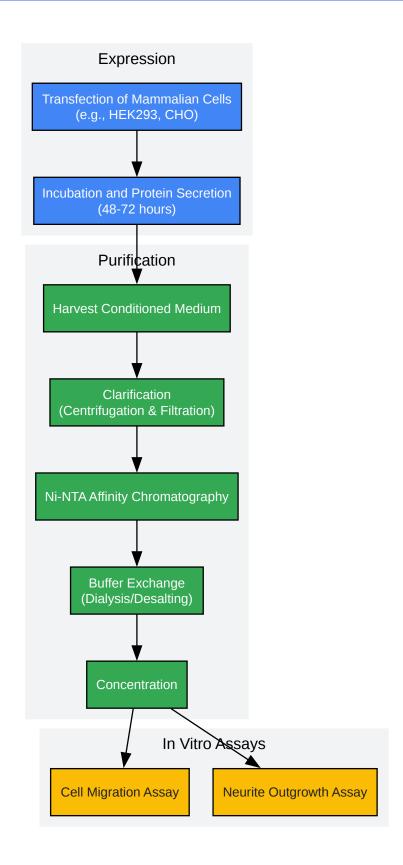
- 1. Coat the wells of a 96-well plate with poly-L-lysine followed by laminin to provide a permissive substrate for neurite outgrowth.
- 2. Isolate and culture primary neurons according to standard protocols.
- 3. Seed the neurons onto the coated plate at a suitable density.
- Treatment:
  - 1. Allow the neurons to attach for 2-4 hours.
  - 2. Prepare different concentrations of purified recombinant **brevican** in the neuronal culture medium (e.g., 1, 5, 10 μg/mL). Include a vehicle control.
  - 3. Carefully replace the medium in the wells with the medium containing the different concentrations of **brevican**.
- · Incubation and Immunostaining:
  - 1. Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
  - 2. Fix the cells with 4% paraformaldehyde for 15 minutes.
  - 3. Permeabilize the cells with permeabilization buffer for 10 minutes.
  - 4. Block non-specific binding with blocking buffer for 1 hour.
  - 5. Incubate with the primary antibody against  $\beta$ -III tubulin overnight at 4°C.
  - 6. Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
- Imaging and Analysis:
  - 1. Acquire images of the stained neurons using a fluorescence microscope.
  - 2. Use image analysis software to automatically or semi-automatically trace the neurites and measure their length.



- 3. Quantify the average neurite length per neuron for each treatment condition.
- 4. Compare the neurite lengths in the **brevican**-treated groups to the control group to determine the extent of inhibition.

## **Mandatory Visualizations**

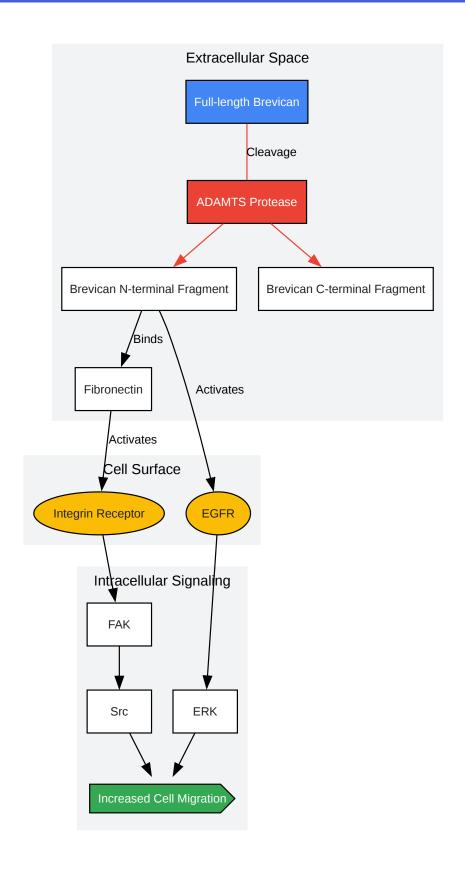




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Caption: Experimental workflow for recombinant **brevican** production and functional analysis.





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Caption: Brevican signaling pathway in glioma cell migration.



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